molecular formula C20H22FN2O+ B11215743 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11215743
M. Wt: 325.4 g/mol
InChI Key: QOYLVXWZWRIEAA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound belonging to the class of imidazopyridines. This compound features a unique structure with a fluorophenyl and a methylphenyl group attached to a hexahydroimidazo[1,2-a]pyridine core. Its distinct chemical properties make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common method starts with the preparation of the hexahydroimidazo[1,2-a]pyridine core, followed by the introduction of the fluorophenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The hydroxy group is then introduced via a hydroxylation reaction under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
  • 3-(4-Methylphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
  • 3-(4-Fluorophenyl)-3-hydroxy-1-(4-chlorophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Uniqueness

The uniqueness of 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium lies in its specific combination of fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This combination can influence the compound’s reactivity, binding affinity to molecular targets, and overall stability, making it a valuable subject for further research and development.

Properties

Molecular Formula

C20H22FN2O+

Molecular Weight

325.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C20H22FN2O/c1-15-5-11-18(12-6-15)22-14-20(24,16-7-9-17(21)10-8-16)23-13-3-2-4-19(22)23/h5-12,24H,2-4,13-14H2,1H3/q+1

InChI Key

QOYLVXWZWRIEAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O

Origin of Product

United States

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